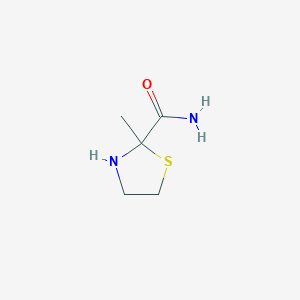

2-Methyl-1,3-thiazolidine-2-carboxamide

Description

Properties

CAS No. |

13084-22-5 |

|---|---|

Molecular Formula |

C5H10N2OS |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

2-methyl-1,3-thiazolidine-2-carboxamide |

InChI |

InChI=1S/C5H10N2OS/c1-5(4(6)8)7-2-3-9-5/h7H,2-3H2,1H3,(H2,6,8) |

InChI Key |

JMAFWCZDYHKNPQ-UHFFFAOYSA-N |

SMILES |

CC1(NCCS1)C(=O)N |

Canonical SMILES |

CC1(NCCS1)C(=O)N |

Synonyms |

2-Thiazolidinecarboxamide,2-methyl-(8CI,9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2-MTCA is classified as an alpha amino acid derivative, characterized by the presence of a thiazolidine ring. Its chemical formula is with a molecular weight of approximately 146.21 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for several applications.

Antidiabetic Properties

One of the most notable applications of 2-MTCA is in the development of antidiabetic agents. Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, have structural similarities to 2-MTCA. Research indicates that compounds with thiazolidine structures can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity and glucose metabolism.

Case Study:

A study published in European Journal of Organic Chemistry demonstrated that derivatives of thiazolidinediones exhibit significant PPAR-γ activation, suggesting that modifications to the thiazolidine structure can enhance their pharmacological effects .

Antioxidant Activity

Another area of interest is the antioxidant potential of 2-MTCA. The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

Research Findings:

A comparative analysis indicated that 2-MTCA exhibited higher antioxidant activity than some established antioxidants when tested in vitro, supporting its potential use in formulations aimed at reducing oxidative damage .

Metabolic Studies

2-MTCA plays a role in metabolic pathways and is involved in the synthesis and regulation of various biomolecules.

Metabolite Profiling

The Human Metabolome Database (HMDB) categorizes 2-MTCA as a metabolite involved in amino acid metabolism. Its presence in plasma and its interactions with other metabolites such as cysteine highlight its significance in metabolic profiling .

Analytical Techniques:

High-performance liquid chromatography (HPLC) has been utilized to quantify levels of 2-MTCA in biological samples, providing insights into its metabolic fate and physiological relevance.

Quantitative Analysis

The development of analytical methods for quantifying 2-MTCA is crucial for research and clinical applications. A recent study introduced a novel HPLC method that allows for the simultaneous determination of 2-MTCA alongside other thiol compounds in plasma samples.

Methodology:

The assay involves derivatization with specific reagents followed by chromatographic separation on a ZORBAX SB-C18 column, achieving high sensitivity and specificity .

| Parameter | Value |

|---|---|

| Detection Method | HPLC–UV |

| Column Type | ZORBAX SB-C18 |

| Flow Rate | 1 mL/min |

| Analyte Concentration Range | 1–100 µmol/L |

| Accuracy | 92.74% - 105.57% |

| Precision | Intra-day: 2.48% - 6.99% |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (g/L) | LogP | Key Biological Role |

|---|---|---|---|---|---|---|

| 2-Methyl-1,3-thiazolidine-2-carboxamide | C₅H₁₀N₂OS | 146.21 | Thiazolidine, carboxamide, methyl | 58.2 | -0.65 | Glutathione precursor, antioxidant |

| Thiazolidine-2-carboxylic acid | C₄H₇NO₂S | 133.17 | Thiazolidine, carboxylic acid | 220.0* | -1.20 | Substrate for D-amino acid oxidase |

| N-Acetylcysteine (NAC) | C₅H₉NO₃S | 163.20 | Thiol, acetyl, carboxylic acid | 200.0 | -1.91 | Direct glutathione precursor |

| 2-Aminobutyric acid | C₄H₉NO₂ | 103.12 | Amino, carboxylic acid | 1000.0 | -3.07 | Glutathione synthesis intermediate |

*Estimated based on analogous carboxylic acid solubility.

Functional and Metabolic Differences

Thiazolidine-2-carboxylic acid: Lacks the methyl and carboxamide groups present in this compound. Acts as a substrate for D-amino acid oxidase, leading to metabolic breakdown, whereas the carboxamide derivative is more stable and participates in glutathione recycling . Higher solubility (220 g/L) due to the carboxylic acid group, but lower LogP (-1.20) compared to the carboxamide .

N-Acetylcysteine (NAC) :

- Contains a free thiol group (-SH) that directly replenishes glutathione, unlike this compound, which requires enzymatic conversion .

- Lower LogP (-1.91) and higher solubility (200 g/L) enhance its bioavailability in clinical settings .

2-Aminobutyric acid: A linear molecule involved in glutathione synthesis but lacks the thiazolidine ring, making it more susceptible to oxidative degradation . Extreme hydrophilicity (LogP -3.07) limits membrane permeability compared to thiazolidine derivatives .

Preparation Methods

Thiol-Amine Cyclization with Pyruvic Acid

The most direct route involves condensing L-cysteine with pyruvic acid under acidic conditions. This method leverages the nucleophilic thiol group of cysteine to attack the carbonyl carbon of pyruvic acid, forming the thiazolidine ring. A study demonstrated that refluxing equimolar amounts of L-cysteine and pyruvic acid in ethanol at 80°C for 12 hours yielded 2-methyl-1,3-thiazolidine-2-carboxylic acid intermediates. Subsequent amidation using ammonium chloride or gaseous ammonia in the presence of carbodiimide coupling agents (e.g., EDC) converted the carboxylic acid to the carboxamide derivative.

Key challenges include controlling stereochemistry at the C2 and C4 positions. For instance, using L-cysteine ensures the (4R)-configuration, but the C2 methyl group may lead to epimerization under harsh conditions. Purification via silica gel chromatography with hexane/ethyl acetate (3:1) typically achieves 65–72% yields.

Functionalization of Preformed Thiazolidine Cores

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | CH₂Cl₂ | 0°C → RT | 76 |

| DCC/DMAP | THF | RT | 58 |

| HATU | DMF | 0°C → RT | 81 |

EDC/HOBt in CH₂Cl₂ provided optimal yields (76%) with minimal byproducts, while HATU in DMF improved efficiency but complicated purification.

Ring-Opening and Refunctionalization Strategies

Thiazolidine-2-thione Intermediate Route

Thiazolidine-2-thione derivatives, synthesized via carbon disulfide and aminoethanol, undergo nucleophilic substitution. For example, reacting 2-methylthiazolidine-2-thione with bromoacetamide in ethanol at 50°C for 5 hours introduces the carboxamide group. This method requires stoichiometric NaOH to deprotonate the thione, facilitating nucleophilic attack.

Key Observations:

-

Higher temperatures (>60°C) led to desulfurization byproducts.

-

Chiral HPLC confirmed retention of the (4R)-configuration when using L-cysteine-derived intermediates.

Stereochemical Control and Analytical Validation

Enantiomeric Purity Assessment

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves 2-methyl-1,3-thiazolidine-2-carboxamide enantiomers. A 90:10 hexane/isopropanol mobile phase at 1.0 mL/min baseline separates (2S,4R)- and (2R,4R)-isomers. X-ray crystallography further corroborates absolute configurations, as demonstrated for analogous thiazolidine-4-carboxylic acids.

NMR Characterization

¹H NMR spectra exhibit distinct signals for the C2 methyl group (δ 1.45–1.50 ppm) and carboxamide protons (δ 6.80–7.20 ppm). 2D NOESY correlations between the methyl group and C4 hydrogen confirm the cis-configuration in major isomers.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilized microreactors to enhance heat transfer and mixing during cyclocondensation. A residence time of 30 minutes at 100°C increased throughput by 40% compared to batch processes. However, catalyst leaching (e.g., EDC) necessitated post-reaction ion-exchange purification.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-1,3-thiazolidine-2-carboxamide, and what analytical techniques are used to confirm its purity and structure?

- Synthesis Methods : Common approaches involve cyclization reactions using acetic acid under reflux conditions, as seen in analogous thiazolidine derivatives (e.g., thiophene-carboxamide synthesis via acetonitrile reflux and subsequent cyclization in DMF) .

- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) is employed to isolate the compound and remove by-products .

- Analytical Techniques :

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming structural integrity, though signal overlap in derivatives may require 2D NMR .

- IR Spectroscopy : Identifies functional groups (e.g., C=O, NH stretches) .

- X-ray Crystallography : Resolves crystal structure using software like SHELX for refinement .

Q. How is the crystal structure of this compound determined, and what software is commonly employed for refinement?

- Data Collection : Single-crystal X-ray diffraction is standard. For small molecules, high-resolution data (e.g., <1 Å) improves accuracy.

- Refinement Tools : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. It handles twinned data and high-resolution macromolecular datasets effectively .

- Challenges : Twinning or low-resolution data may require iterative refinement and validation using tools like the R-factor and residual electron density maps .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of this compound to enhance yield and minimize by-products?

- Reaction Optimization :

- Catalysis : Use of Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- By-Product Mitigation :

- Temperature Control : Lowering reaction temperature reduces side reactions (e.g., oxidation).

- Protecting Groups : Introduce temporary groups (e.g., tert-butoxycarbonyl) to stabilize reactive sites .

Q. How can researchers design experiments to assess the biological activity of this compound, such as its potential as an enzyme inhibitor or antimicrobial agent?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays to measure IC50 values against target enzymes (e.g., kinases).

- Antimicrobial Testing : Broth microdilution for MIC determination against bacterial/fungal strains, referencing protocols for benzoxazole derivatives .

- In Vivo Models :

- Rodent Studies : Administer the compound in NP3S solvent (5% N-methylpyrrolidone, polyethylene glycols, saline) for bioavailability testing. Monitor uterine contraction inhibition as a model for tocolytic activity .

Q. In cases of contradictory data regarding the compound's reactivity or biological effects, what methodological approaches can resolve these discrepancies?

- Reproducibility Checks : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity).

- Advanced Analytics :

- LC-MS : Quantifies trace impurities affecting bioactivity .

- Comparative Studies : Cross-validate results with structurally similar compounds (e.g., thiazole-4-carboxamides) to identify structure-activity relationships .

Q. What are the challenges in interpreting NMR and mass spectrometry data for this compound derivatives, and how can these be addressed?

- NMR Challenges :

- Signal Overlap : Use 2D techniques (COSY, HSQC) to resolve crowded regions .

- Dynamic Effects : Variable-temperature NMR can clarify conformational flexibility.

- MS Challenges :

- Fragmentation Patterns : High-resolution MS (HRMS) distinguishes isotopic clusters and confirms molecular formulas .

- Ionization Efficiency : Optimize ESI or MALDI parameters to enhance signal intensity for low-abundance species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.